MTX-241F
Description
Properties
Molecular Formula |
C20H14ClFN6 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-[4-(6-chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C20H14ClFN6/c21-15-7-18-12(6-16(15)22)3-4-28(18)19-14-5-11(1-2-17(14)26-10-27-19)13-8-24-20(23)25-9-13/h1-2,5-10H,3-4H2,(H2,23,24,25) |
InChI Key |
OTZBLQVBEFIDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC(=C(C=C21)F)Cl)C3=NC=NC4=C3C=C(C=C4)C5=CN=C(N=C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinazoline ring, and finally the introduction of the pyrimidine moiety. Key reagents and conditions include:
Indole Synthesis: Starting with 6-chloro-5-fluoroindole, which can be synthesized via electrophilic substitution reactions.
Quinazoline Formation: The indole derivative is then reacted with appropriate reagents to form the quinazoline ring, often involving cyclization reactions.
Pyrimidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural and functional differences between the target compound and related molecules:
Key Findings from Comparative Analysis
Substituent Impact on Activity: The 6-chloro-5-fluoro substitution on the dihydroindole in the target compound likely enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogues (e.g., dimethoxyphenyl in ). Fluorine’s electron-withdrawing effect may also improve binding affinity . Morpholino-containing compounds (e.g., ) prioritize solubility but may sacrifice target specificity compared to the dihydroindole’s rigid, planar structure in the target molecule.
Indazole-based compounds (e.g., ) demonstrate comparable anticancer activity but differ in substituent bulk (iodo vs. chloro-fluoro), which affects pharmacokinetics and off-target risks.
Therapeutic Implications: The target compound’s dihydroindole-quinazoline hybrid is structurally distinct from pazopanib derivatives (indazole-quinazoline), suggesting unique kinase selectivity profiles . Fluorinated pyridines (e.g., ) or thieno-pyrimidines (e.g., ) highlight divergent applications (antimicrobial vs. anticancer), emphasizing the role of core heterocycles in determining biological pathways.
Q & A
What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis involves coupling a quinazoline core with a substituted pyrimidine-2-amine. Key steps include:
- Buchwald-Hartwig amination for introducing the dihydroindole moiety, using Pd(PPh₃)₄ (10 mol%) and Na₂CO₃ in DME:H₂O (10:1) at 150°C .
- Suzuki-Miyaura cross-coupling for pyrimidine attachment, employing Pd(dppf)Cl₂ and boronic acids in dioxane/water at 100°C .
- Iodination (if required) using K₂CO₃ and iodine in DMF at 65°C .
Critical Factors: - Catalyst choice (Pd-based for cross-coupling), solvent polarity, and temperature significantly impact yield. For example, DMF at 90°C achieves rapid coupling but may require purification via column chromatography .
Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the quinazoline and pyrimidine rings. The dihydroindole’s NH and aromatic protons appear as distinct singlets in DMSO-d₆ .
- HPLC-MS : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₃ClFN₇) to ensure stoichiometric accuracy .
What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity?
Level: Basic
Methodological Answer:
- Kinase Inhibition Assays : Use ATP-binding FRET assays (e.g., Z′-LYTE™) to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR). Include staurosporine as a positive control .
- Cellular Proliferation Assays : Test in cancer cell lines (e.g., HCT-116 or A549) via MTT assays, comparing dose-response curves (1–100 µM) to establish EC₅₀ .
How can structure-activity relationship (SAR) studies optimize potency and selectivity?
Level: Advanced
Methodological Answer:
- Modify Substituents :
- Biological Testing : Compare IC₅₀ across derivatives using kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity hotspots .
What computational strategies predict binding modes and guide molecular optimization?
Level: Advanced
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Focus on hydrogen bonds (e.g., pyrimidine-NH to kinase hinge region) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of the dihydroindole-quinazoline conformation in solvated systems .
- QSAR Models : Train regression models (e.g., Random Forest) on inhibitory data to prioritize synthetic targets .
How can scaling up the synthesis maintain yield and purity?
Level: Advanced
Methodological Answer:
- Process Optimization :
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
How should researchers resolve discrepancies in biological activity data across assay conditions?
Level: Advanced
Methodological Answer:
- Standardize Assays : Use identical ATP concentrations (e.g., 10 µM) and incubation times (1 hr) to minimize variability .
- Orthogonal Validation : Confirm IC₅₀ values via SPR (surface plasmon resonance) for direct binding affinity measurement, bypassing enzymatic activity artifacts .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to buffer pH or co-solvents .
What safety protocols are critical when handling intermediates with reactive halogens (e.g., Cl, F)?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
